L-arabinitol

Overview

Description

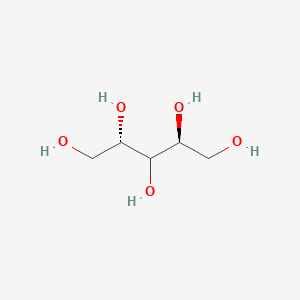

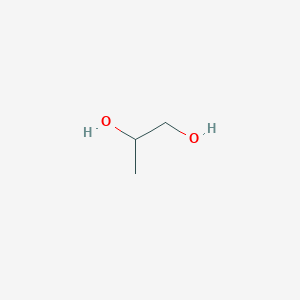

L-Arabinitol, also known as L-arabitol or L-lyxitol, is a sugar alcohol derived from L-arabinose. It is a pentitol, meaning it contains five carbon atoms, each bonded to a hydroxyl group. This compound is naturally found in various plants, fungi, and bacteria. It is commonly used in the food and pharmaceutical industries due to its sweetening properties and potential health benefits .

Mechanism of Action

Target of Action

L-Arabinitol, also known as L-Arabitol, primarily targets the enzyme this compound 4-dehydrogenase (LAD) in fungal L-arabinose catabolism . This enzyme catalyzes the conversion of this compound into L-Xylulose . LAD is an essential enzyme in the development of recombinant organisms that convert L-arabinose into fuels and chemicals .

Mode of Action

This compound interacts with its target, LAD, by serving as a substrate for the enzyme . The enzyme LAD catalyzes the conversion of this compound into L-Xylulose with concomitant NAD+ reduction . This interaction results in the production of L-Xylulose, a key intermediate in the fungal L-arabinose catabolic pathway .

Biochemical Pathways

The biochemical pathway affected by this compound is the fungal L-arabinose catabolic pathway . In this pathway, this compound is reduced to this compound by an aldose reductase, which is subsequently oxidized to L-Xylulose by LAD . L-Xylulose reductase then reduces L-Xylulose to Xylitol, which is introduced to the pentose phosphate pathway after further oxidation and phosphorylation .

Pharmacokinetics

It is known that this compound is an endogenous metabolite , suggesting that it is naturally present and metabolized in the body

Result of Action

The action of this compound results in the production of L-Xylulose, a key intermediate in the fungal L-arabinose catabolic pathway . This pathway is important for the conversion of L-arabinose into fuels and chemicals in recombinant organisms . This compound is also being studied as a food additive that reduces fat deposits in the intestines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the enzyme LAD, which this compound targets, can be enhanced by immobilizing the enzyme onto magnetic nanoparticles . This immobilization results in better pH and temperature profiles than the free enzyme, leading to higher conversion efficiency

Biochemical Analysis

Biochemical Properties

L-Arabinitol plays a significant role in biochemical reactions. It is involved in the metabolism of L-arabinose, a major constituent of lignocellulosic biomass . The enzymes this compound 4-dehydrogenase (LAD) and nicotinamide adenine dinucleotide oxidase (Nox) are key to its metabolism . LAD catalyzes the conversion of this compound to L-xylulose, a crucial step in the fungal L-arabinose catabolic pathway .

Cellular Effects

The effects of this compound on cells are primarily related to its role in metabolic pathways. It is an essential intermediate in the metabolism of L-arabinose, which is a key component of the cell walls of plants . In fungi, the accumulation of intracellular this compound correlates with higher production of the enzymes involved in arabinan breakdown .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-xylulose by the enzyme this compound 4-dehydrogenase (LAD) . This reaction is part of the L-arabinose catabolic pathway in fungi . The conversion process involves the reduction of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in many biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the immobilization of this compound 4-dehydrogenase (LAD) on silicon oxide nanoparticles resulted in enhanced thermostability and reusability of the enzyme . This suggests that this compound’s effects on enzyme activity and stability can be influenced by experimental conditions.

Metabolic Pathways

This compound is involved in the L-arabinose catabolic pathway in fungi . This pathway includes the conversion of L-arabinose to this compound by an aldose reductase, followed by the oxidation of this compound to L-xylulose by this compound 4-dehydrogenase (LAD) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters. In Aspergillus niger, an this compound transporter, LatA, has been identified . This transporter is involved in this compound uptake and consumption rates .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytosol, given its role as an intermediate in the pentose catabolic pathway

Preparation Methods

L-Arabinitol can be synthesized through several methods:

Catalytic Reduction of Arabinose: This method involves the reduction of L-arabinose using a catalyst such as sodium amalgam (Na-Hg) to produce this compound.

Fermentation: This compound can also be produced via the fermentation of molasses by specific microorganisms.

Industrial Production: In industrial settings, this compound is often produced through the enzymatic reduction of L-arabinose using this compound dehydrogenase.

Chemical Reactions Analysis

L-Arabinitol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to L-xylulose by this compound 4-dehydrogenase in the presence of NAD+.

Reduction: It can be reduced to form other sugar alcohols under specific conditions.

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include NAD+, various catalysts, and reducing agents. The major products formed from these reactions include L-xylulose and other sugar alcohols .

Scientific Research Applications

L-Arabinitol has several scientific research applications:

Biochemistry: It is used as a substrate in enzymatic studies, particularly involving this compound dehydrogenase.

Biotechnology: This compound is used in the development of recombinant organisms for the production of biofuels and chemicals from lignocellulosic biomass.

Food Industry: This compound is used as a sweetener and a texturizing agent in various food products.

Comparison with Similar Compounds

L-Arabinitol is similar to other sugar alcohols such as xylitol, ribitol, and sorbitol. it has unique properties that distinguish it from these compounds:

Xylitol: Like this compound, xylitol is a pentitol, but it is derived from xylose. Xylitol is widely used as a sweetener in sugar-free products.

Ribitol: Ribitol is another pentitol derived from ribose. It is less commonly used compared to this compound and xylitol.

Sorbitol: Sorbitol is a hexitol derived from glucose and is commonly used as a sweetener and humectant in food and pharmaceutical products.

This compound’s unique properties, such as its specific enzymatic pathways and potential health benefits, make it a valuable compound in various applications .

Properties

IUPAC Name |

(2S,4S)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884411 | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7643-75-6 | |

| Record name | Arabinitol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z1K06N9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 104 °C | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

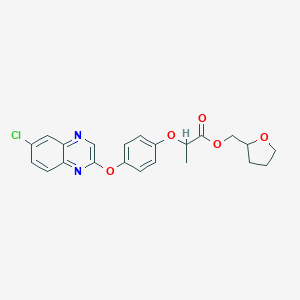

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)